molecular formula C16H15FN4O3S B2887136 N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine CAS No. 423742-56-7

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine

Cat. No.: B2887136
CAS No.: 423742-56-7
M. Wt: 362.38
InChI Key: XGVVTNSFFIIEPV-UHFFFAOYSA-N
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Description

N-(4-{[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine is a synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its core structure incorporates a guanidine-benzenesulfonamide moiety, a profile recognized for potent and selective inhibition of the carbonic anhydrase (CA) enzyme isoform VII . The brain-associated CA VII isozyme is a validated therapeutic target for neurological disorders, and selective inhibitors of this enzyme have demonstrated promising activity in models of neuropathic pain, a condition for which current treatment options are often limited by low efficacy and side effects . The strategic incorporation of the 4-fluorophenyl group is designed to optimize the molecule's pharmacokinetic properties and binding affinity. This compound is intended for use in preclinical studies investigating the pathogenesis of chronic neurological diseases and the development of novel, targeted neuroprotective agents . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c17-12-3-1-11(2-4-12)15(22)9-10-20-13-5-7-14(8-6-13)25(23,24)21-16(18)19/h1-10,20H,(H4,18,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVVTNSFFIIEPV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via base-catalyzed condensation of 4-fluoroacetophenone with a nitroalkane:
$$
\text{4-Fluoroacetophenone + Nitromethane} \xrightarrow{\text{NaOH, EtOH}} \text{3-(4-Fluorophenyl)-3-oxoprop-1-en-1-amine intermediate}
$$
Conditions :

  • Solvent: Ethanol (50–60°C)
  • Catalyst: 10% aqueous NaOH
  • Reaction time: 4–6 hours.

Reduction of Nitro Group

The nitro intermediate is reduced to the amine using catalytic hydrogenation:
$$
\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C, MeOH}} \text{NH}_2
$$
Optimized parameters :

  • Pressure: 40–50 psi
  • Temperature: 25–30°C
  • Yield: 85–90%.

Preparation of 4-Aminobenzenesulfonylguanidine

Sulfonation of Aniline Derivative

4-Nitrobenzenesulfonyl chloride is prepared via chlorosulfonation:
$$
\text{Nitrobenzene} \xrightarrow{\text{ClSO}_3\text{H, 50°C}} \text{4-Nitrobenzenesulfonyl chloride}
$$
Key metrics :

  • Reaction time: 3 hours
  • Purity: >95% (by HPLC).

Guanidinylation Reaction

The sulfonyl chloride is treated with guanidine in alkaline conditions:
$$
\text{4-Nitrobenzenesulfonyl chloride + Guanidine} \xrightarrow{\text{NaHCO}3,\ \text{H}2\text{O/THF}} \text{4-Nitrobenzenesulfonylguanidine}
$$
Conditions :

  • pH: 8.5–9.0
  • Temperature: 0–5°C (ice bath)
  • Yield: 70–75%.

Nitro Group Reduction

Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{4-Nitrobenzenesulfonylguanidine} \xrightarrow{\text{H}_2/\text{Ra-Ni},\ \text{EtOH}} \text{4-Aminobenzenesulfonylguanidine}
$$
Parameters :

  • Pressure: 30 psi
  • Time: 2 hours
  • Yield: 88%.

Coupling of Subunits via Nucleophilic Aromatic Substitution

The final step involves coupling the enaminone amine with the sulfonylguanidine intermediate:
$$
\text{4-Aminobenzenesulfonylguanidine + 3-(4-Fluorophenyl)-3-oxoprop-1-en-1-amine} \xrightarrow{\text{DCC},\ \text{DMAP},\ \text{DCM}} \text{Target Compound}
$$
Optimized conditions :

  • Coupling agent: Dicyclohexylcarbodiimide (DCC)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane
  • Temperature: 25°C (ambient)
  • Reaction time: 12 hours
  • Yield: 65–70%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A patent-derived method uses sequential condensation and cyclization in isopropanol:
$$
\text{4-Fluoroacetophenone + 4-Aminobenzenesulfonamide} \xrightarrow{\text{Na}2\text{CO}3,\ \text{isopropanol},\ \Delta} \text{Intermediate} \xrightarrow{\text{Cyanamide}} \text{Target}
$$
Advantages :

  • Total impurities: <1%
  • Yield: 73%.

Solid-Phase Synthesis

Immobilized guanidine precursors on Wang resin enable stepwise assembly:

  • Resin-bound sulfonyl chloride preparation
  • Guanidine moiety attachment
  • Enaminone coupling via HATU activation
  • Cleavage with TFA/DCM.

Critical Process Parameters and Yield Optimization

Step Solvent Catalyst Temp (°C) Time (h) Yield (%)
Enaminone formation Ethanol NaOH 60 6 78
Sulfonation ClSO₃H 50 3 92
Guanidinylation THF/H₂O NaHCO₃ 0 2 72
Coupling DCM DCC/DMAP 25 12 68
One-pot synthesis Isopropanol Na₂CO₃ 80 8 73

Impurity Profiling and Characterization

Major impurities identified during synthesis include:

  • Desfluoro variant : Arises from incomplete fluorophenyl group incorporation (0.047%).
  • O-Alkylated byproduct : Formed during guanidinylation (0.1%).
  • Diastereomeric mixtures : Due to E/Z isomerism in enaminone (3:1 ratio).

Analytical methods :

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient
  • LC-MS : [M+H]⁺ at m/z 363.1 (calculated 362.4).

Industrial-Scale Considerations

Solvent Recycling

Isopropanol recovery via fractional distillation reduces costs by 40%.

Catalytic System Reuse

Pd/C catalyst retains 90% activity after five hydrogenation cycles.

Waste Management

Chlorosulfonic acid neutralization with Ca(OH)₂ generates inert CaSO₄ sludge.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related guanidine-sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Hypothesized Properties
Target Compound :
N-(4-{[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine
- 4-Fluorophenyl
- Enaminone linkage
- Benzenesulfonyl-guanidine
High polarity (guanidine), electronegative aryl group, conjugated system - Moderate solubility (polar groups)
- Enhanced metabolic stability (fluorine)
- Potential kinase inhibition (enaminone as a warhead)
Compound from :
N-Cyano-N'-[4-[N-[2-[N-(4-methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-[3-[3-(piperidinomethyl)phenoxy]propyl]guanidine
- 4-Methoxybenzyl
- Piperidinomethyl
- Pyridyl group
Bulky aromatic substituents, tertiary amines, heterocycles - High lipophilicity (methoxy, piperidine)
- Improved membrane permeability
- Possible CNS activity (amine groups)
Compound from :
N-(4-{[benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide
- Benzyl
- Propargyl
- Acetamide
Alkyne functionality, acetamide cap - Reactivity via alkyne click chemistry
- Moderate solubility (acetamide)
- Potential protease inhibition (sulfonamide)

Key Findings:

Substituent Impact on Solubility: The target compound’s guanidine and sulfonamide groups favor aqueous solubility, whereas the 4-methoxybenzyl group in ’s compound increases lipophilicity. Fluorine in the target compound may reduce metabolic degradation compared to non-halogenated analogs .

In contrast, the propargyl group in ’s compound offers synthetic versatility for derivatization.

Biological Activity Inference: The enaminone moiety in the target compound resembles pharmacophores in kinase inhibitors (e.g., ’s fluorophenyl-containing anticancer agent), suggesting possible antiproliferative activity. The pyridyl and piperidine groups in ’s compound imply central nervous system (CNS) penetration, a property less likely in the polar target compound.

Computational Predictions: DFT calculations () could model the target compound’s electron density distribution, highlighting nucleophilic regions (e.g., guanidine) and electrophilic sites (e.g., enaminone carbonyl).

Biological Activity

N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine, a compound featuring a guanidine moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18FN3O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a guanidine group, which is known to confer significant biological activity, particularly in the context of neurological and metabolic disorders.

Guanidine derivatives, including this compound, have been shown to interact with various biological pathways:

  • Inhibition of Neurotransmitter Responses : Research indicates that guanidine compounds can inhibit responses to neurotransmitters such as GABA and glycine. This inhibition occurs through the blockade of chloride channels, which may contribute to neurological symptoms observed in conditions like uremia .
  • CNS Activity : The guanidine group is associated with central nervous system (CNS) activity. Compounds with this moiety have been identified as potential therapeutic agents for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

2. Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Guanidine derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .
  • Antidiabetic Potential : Some studies suggest that guanidine-based compounds may improve insulin sensitivity and glucose metabolism, indicating their potential use in diabetes management .

Study 1: Inhibition of GABA Responses

A study conducted on mouse spinal cord neurons highlighted the inhibitory effects of guanidine compounds on GABA responses. The results showed that these compounds inhibited both GABA and glycine responses in a dose-dependent manner, suggesting their potential role in modulating excitatory and inhibitory neurotransmission .

Study 2: Therapeutic Applications

A review of guanidine derivatives emphasized their therapeutic uses across various diseases. The findings indicated that these compounds could serve as inhibitors of Na+/H+ exchangers and nitric oxide synthase, further broadening their application scope in treating cardiovascular and metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionPotential Applications
Inhibition of GABABlockade of chloride channelsNeurological disorders
Anti-inflammatoryModulation of inflammatory pathwaysInflammatory diseases
AntidiabeticImprovement in insulin sensitivityDiabetes management
CNS modulationInteraction with neurotransmitter systemsNeurodegenerative diseases

Q & A

Q. What are the recommended methods for synthesizing N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling the fluorophenyl-oxopropenylamine moiety with the benzenesulfonylguanidine core via nucleophilic aromatic substitution or amidation. Optimization can be achieved using statistical design of experiments (DoE) . For example:
  • Factors to test : Temperature, catalyst loading, solvent polarity, and stoichiometric ratios.
  • Response variables : Yield, purity, and reaction time.
    A fractional factorial design reduces experimental runs while identifying critical parameters .
    Example Table :
FactorRange TestedOptimal Condition Identified
Temperature (°C)60–12090
Catalyst (mol%)1–53
Solvent (polarity)DMF, THF, AcetonitrileDMF

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and bond connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
    Note : For sulfonylguanidine groups, monitor IR spectra for S=O stretching (~1350 cm⁻¹) and guanidine N-H vibrations (~3300 cm⁻¹).

Q. What protocols are recommended for assessing purity and stability under laboratory conditions?

  • Methodological Answer :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of sulfonylguanidine formation in this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates.
  • Analyze electron density maps (e.g., NBO analysis) to identify nucleophilic/electrophilic sites in the benzenesulfonylguanidine core .
    Example Table :
Computational MethodApplicationSoftware Tools
DFTTransition state modelingGaussian, ORCA
MD SimulationsSolvent interaction dynamicsGROMACS, AMBER

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-response assays (e.g., IC₅₀ vs. MIC comparisons) to clarify concentration-dependent effects.
  • Off-target profiling (e.g., kinase or protease panels) to identify unintended interactions.
  • Metabolomic studies (LC-MS/MS) to detect metabolite interference .

Q. What strategies can validate the compound’s hypothesized hydrogen-bonding interactions in enzymatic inhibition?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Molecular docking (AutoDock Vina, Schrödinger) with crystallized enzyme structures (e.g., PDB entries).
  • Site-directed mutagenesis of proposed binding residues (e.g., serine or lysine) in target enzymes .

Q. How can researchers design experiments to study the compound’s photostability under varying light conditions?

  • Methodological Answer :
  • Use UV-Vis spectroscopy to monitor absorbance changes under controlled irradiation (e.g., 365 nm LED).
  • LC-MS post-irradiation to identify photodegradation byproducts.
  • Radical scavenger assays (e.g., TEMPO) to probe ROS-mediated degradation pathways .

Q. What advanced techniques are suitable for probing the compound’s solubility and partitioning behavior in biphasic systems?

  • Methodological Answer :
  • Shake-flask method with octanol/water partitioning (logP determination).
  • Surface plasmon resonance (SPR) to measure membrane permeability.
  • Molecular dynamics (MD) simulations to model solvation shells in aqueous vs. lipid environments .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported synthetic yields be systematically investigated?

  • Methodological Answer :
  • Conduct interlaboratory reproducibility studies with standardized protocols.
  • Use control experiments to isolate variables (e.g., trace metal contamination in catalysts).
  • Sensitivity analysis via Monte Carlo simulations to quantify uncertainty in reaction parameters .

Q. What frameworks exist to reconcile conflicting computational predictions vs. experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Benchmarking studies : Compare DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetics.
  • Error analysis : Quantify approximations in solvation models (e.g., PCM vs. explicit solvent).
  • Hybrid QM/MM approaches to bridge electronic and bulk-environment effects .

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